
1-(3-Biphenylyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Biphenylyl)-2-pyrrolidinone is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The pyrrolidinone moiety adds a five-membered lactam ring to the structure, which can influence the compound’s chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Biphenylyl)-2-pyrrolidinone can be synthesized through various methods, including:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative of biphenyl with a halogenated pyrrolidinone under palladium catalysis. The reaction typically requires a base such as potassium carbonate and is conducted in an organic solvent like toluene or ethanol.
Sonogashira Coupling Reaction: This method involves the coupling of a terminal alkyne with a halogenated biphenyl derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an amine solvent like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above-mentioned coupling reactions. The choice of method depends on factors such as cost, yield, and environmental considerations.
化学反应分析
Types of Reactions
1-(3-Biphenylyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives of the compound can react with nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Aminated or thiolated derivatives.
科学研究应用
1-(3-Biphenylyl)-2-pyrrolidinone has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(3-Biphenylyl)-2-pyrrolidinone involves its interaction with specific molecular targets. For example, as a PD-1/PD-L1 inhibitor, the compound can block the interaction between the programmed death-1 receptor (PD-1) and its ligand (PD-L1), thereby enhancing the immune response against cancer cells . This interaction is crucial for the compound’s potential therapeutic effects in cancer immunotherapy.
相似化合物的比较
Similar Compounds
(2-Methyl-3-biphenylyl) methanol: Another biphenyl derivative studied for its PD-L1 inhibitory activity.
Isoxazole-containing biphenyl derivatives: These compounds have been evaluated for their potential as small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint.
Uniqueness
1-(3-Biphenylyl)-2-pyrrolidinone stands out due to its unique combination of a biphenyl structure and a pyrrolidinone moiety, which can influence its chemical reactivity and biological activity. Its potential as a PD-1/PD-L1 inhibitor makes it a promising candidate for further research in cancer immunotherapy.
属性
分子式 |
C16H15NO |
|---|---|
分子量 |
237.30 g/mol |
IUPAC 名称 |
1-(3-phenylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H15NO/c18-16-10-5-11-17(16)15-9-4-8-14(12-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2 |
InChI 键 |
WKCAUOFGICVHOL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


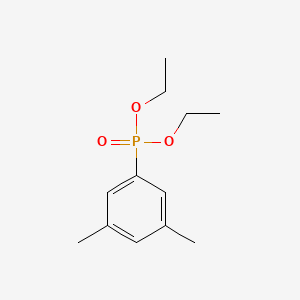
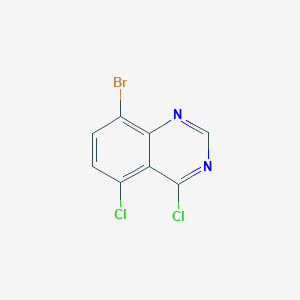
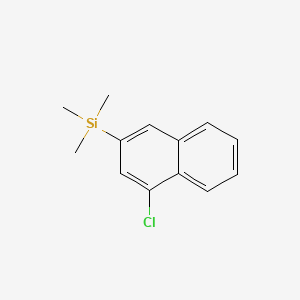
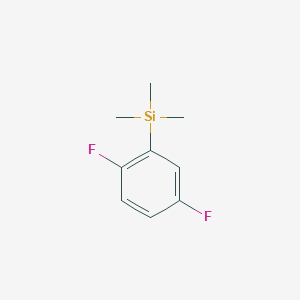
![4-Benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B13699768.png)

![8-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B13699776.png)
![5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13699789.png)
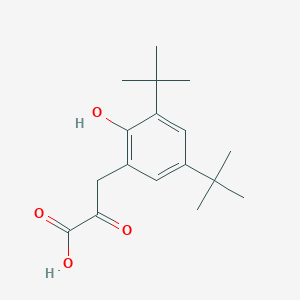

![2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13699821.png)


![n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine](/img/structure/B13699836.png)
